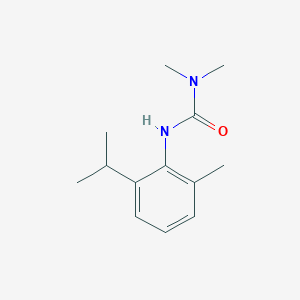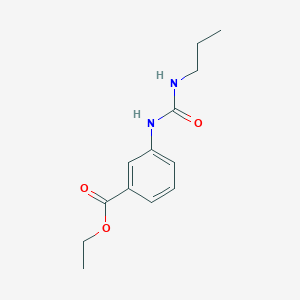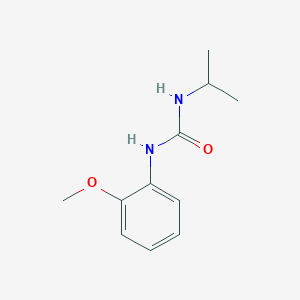
1-(2-Methoxyphenyl)-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-propan-2-ylurea, also known as MPPU, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of selective antagonists of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.
Mécanisme D'action
MPU acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activity of this receptor, MPU can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. This modulation can lead to the normalization of abnormal neuronal activity and the restoration of normal brain function.
Biochemical and Physiological Effects:
MPU has been shown to have a wide range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. It can also increase the expression of various neurotrophic factors such as BDNF and NGF, which are involved in the growth and survival of neurons. Additionally, MPU can modulate the activity of various ion channels such as the NMDA receptor and the voltage-gated calcium channel, which are involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPU is its selectivity for the mGluR7 receptor, which allows for precise modulation of neuronal activity. Additionally, MPU has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of MPU is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPU is relatively expensive compared to other research chemicals, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for research on MPU. One area of interest is the potential therapeutic applications of MPU in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of MPU in these disorders, as well as the optimal dosing and administration regimens. Another area of interest is the development of new analogs of MPU with improved pharmacokinetic and pharmacodynamic properties. These analogs could potentially have increased selectivity, potency, and solubility, which could make them more useful for lab experiments and potential clinical use. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPU and its effects on neuronal activity and plasticity.
Méthodes De Synthèse
The synthesis of MPU involves several steps, starting from the reaction of 2-methoxybenzoyl chloride with N,N-dimethylpropylamine to form 2-methoxy-N,N-dimethylpropanamide. This intermediate is then reacted with potassium tert-butoxide and tert-butyl isocyanate to form MPU. The overall yield of this synthesis is around 60%, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
MPU has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting that it could be a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. MPU has also been shown to improve cognitive function and memory in animal models, indicating that it could be useful in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-6-4-5-7-10(9)15-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNZOGPYYNCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-propan-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

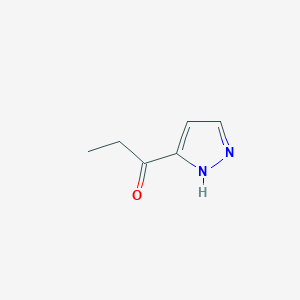
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)
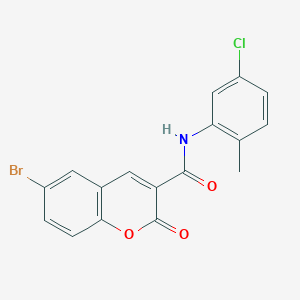
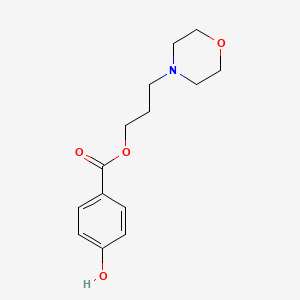
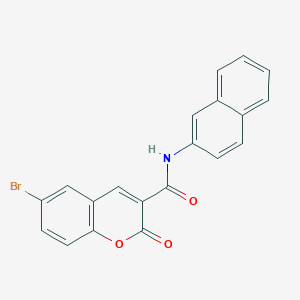
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)
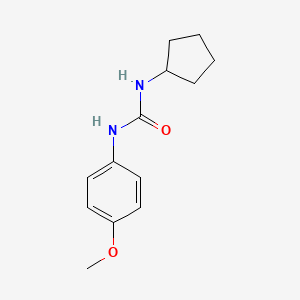
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)
